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molecular formula C10H8N2O B8527169 3-(Pyridin-3-yl)pyridin-2-ol

3-(Pyridin-3-yl)pyridin-2-ol

Cat. No. B8527169
M. Wt: 172.18 g/mol
InChI Key: KIUPGFGVJIHLGK-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A mixture of 0.30 g of 3-(3-pyridinyl)-2(1H)pyridinone and 10 ml of phosphorus oxybromide was heated on a steam bath for 18 hours, then poured onto crushed ice and made alkaline with 10N sodium hydroxide. The resulting solid was collected, dissolved in methylene chloride and the solution passed through a short pad of hydrous magnesium silicate. The filtrate was concentrated and while boiling diluted with hexane. Concentration and chilling gave 2'-bromo-3,3'-bipyridine as white crystals, mp 97°-98° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:8](=O)[NH:9][CH:10]=[CH:11][CH:12]=2)[CH:2]=1.[OH-].[Na+].P(Br)(Br)([Br:18])=O>>[Br:18][C:8]1[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=1C(NC=CC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
while boiling diluted with hexane
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
TEMPERATURE
Type
TEMPERATURE
Details
chilling

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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